9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
This compound belongs to the 1,2,4-triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. Its structure features a 2-chlorophenyl group at position 9 and a 3,4,5-trimethoxyphenyl substituent at position 6 (Figure 1).
Properties
Molecular Formula |
C24H23ClN4O4 |
|---|---|
Molecular Weight |
466.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C24H23ClN4O4/c1-31-19-10-14(11-20(32-2)23(19)33-3)13-8-17-21(18(30)9-13)22(15-6-4-5-7-16(15)25)29-24(28-17)26-12-27-29/h4-7,10-13,22H,8-9H2,1-3H3,(H,26,27,28) |
InChI Key |
AFZLUDDLQDUTDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(N4C(=NC=N4)N3)C5=CC=CC=C5Cl)C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the quinazoline moiety. The reaction conditions often include the use of palladium-catalyzed coupling reactions, such as the Boulton-Katritzky rearrangement, which facilitates the formation of the triazoloquinazoline core . Industrial production methods may involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be used to introduce additional substituents onto the aromatic rings.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or toluene, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Design : The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with specific receptors or enzymes makes it a valuable candidate for developing new therapeutic agents.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)... | MCF-7 | 71.8 ± 1.05 |
| Other derivatives | MCF-7 | 14.5 - 17.8 |
These results indicate that certain derivatives may be more effective than traditional chemotherapeutics like doxorubicin.
Materials Science
- Developing New Materials : The unique structural properties of this compound allow for potential applications in creating new materials with specific electronic or optical characteristics. Research is ongoing to explore these possibilities.
Biological Research
- Biological Pathways : The compound can serve as a probe for studying biological pathways and interactions involving triazole and quinazoline derivatives. Its mechanism of action involves binding to molecular targets such as enzymes or receptors, which may modulate their activity and affect cellular responses .
Industrial Applications
- Synthesis of Organic Molecules : This compound may be utilized as an intermediate in synthesizing other complex organic molecules. Its structural properties facilitate various chemical processes that are essential in industrial settings.
Mechanism of Action
The mechanism of action of 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, affecting cellular responses.
Comparison with Similar Compounds
Key Observations:
- Higher hydrogen bond acceptor count in the trimethoxyphenyl derivative may improve interactions with polar residues in enzyme binding pockets.
Key Findings:
- Copper(I)-catalyzed methods (e.g., for the 2-chlorophenyl-dimethyl analog) achieve moderate yields but require longer reaction times compared to NGPU-mediated syntheses .
- The trimethoxyphenyl group’s steric bulk may necessitate optimized catalysts or elevated temperatures, though direct data for this derivative are lacking.
Spectroscopic and Structural Insights
- IR Spectroscopy: The carbonyl (C=O) stretch in the 2-chlorophenyl-dimethyl analog appears at 1636 cm⁻¹, consistent with quinazolinone derivatives. The trimethoxyphenyl variant is expected to show additional C-O stretches near 1250–1050 cm⁻¹ .
- NMR Data : For the dimethyl analog, ¹H NMR signals at δ 1.01–1.07 ppm correspond to methyl groups, while aromatic protons resonate at δ 7.24–7.42 ppm. The trimethoxyphenyl substituent would introduce distinct methoxy proton signals near δ 3.7–3.9 ppm .
Biological Activity
The compound 9-(2-chlorophenyl)-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a member of the quinazoline family known for its diverse biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its pharmacological properties and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a complex structure characterized by a triazole ring fused to a quinazoline moiety. The presence of multiple methoxy groups and a chlorophenyl substituent enhances its potential for biological activity.
Antimicrobial Activity
Research indicates that derivatives of the triazole and quinazoline frameworks exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Compounds similar to this one have been evaluated against various bacterial strains. In vitro studies have shown that certain triazole derivatives possess potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values often range from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal potential of related compounds has also been documented, with some exhibiting activity against Candida albicans and Aspergillus fumigatus .
Anticancer Activity
The anticancer properties of quinazoline derivatives are well-documented:
- Cell Line Studies : Compounds structurally similar to the target compound have demonstrated cytotoxic effects in various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values for these compounds often fall below 10 μM, indicating significant potency .
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Other Pharmacological Activities
The compound has also been explored for various other biological activities:
- Anti-inflammatory Effects : Some studies suggest that triazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Anticonvulsant Activity : Certain analogs have shown promise in anticonvulsant screening models, indicating potential use in treating epilepsy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the phenyl rings enhances biological activity. Conversely, electron-withdrawing groups can diminish efficacy .
- Ring Modifications : Alterations to the triazole and quinazoline structures significantly affect potency and selectivity against various biological targets .
Data Tables
| Biological Activity | MIC/IC50 Values | Reference |
|---|---|---|
| Antibacterial | 0.125–8 μg/mL | |
| Antifungal | Not specified | |
| Anticancer (MCF-7) | <10 μM | |
| Anti-inflammatory | Variable |
Case Studies
- Study on Antibacterial Activity : A recent study evaluated a series of triazole derivatives against S. aureus and found that modifications at the C-3 position significantly increased antibacterial potency compared to standard antibiotics like vancomycin .
- Evaluation of Anticancer Properties : In vitro tests on HCT116 cells revealed that compounds with methoxy substitutions exhibited IC50 values as low as 4.4 μM, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
